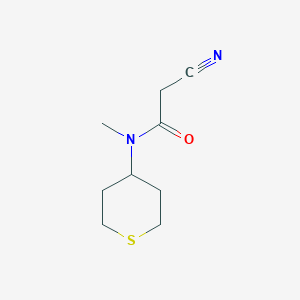
2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Overview
Description
2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyano group, a methyl group, and a tetrahydro-2H-thiopyran ring. Its molecular formula is with a molecular weight of approximately 198.29 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins and other biomolecules. The tetrahydro-2H-thiopyran structure may enhance hydrophobic interactions within protein binding sites, potentially influencing enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. For instance, related compounds have been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme critical for cancer cell metabolism. Inhibitors targeting LDHA have demonstrated significant cytotoxic effects on cancer cell lines, indicating a promising avenue for further investigation .
Case Studies
- LDHA Inhibition : A study identified compounds structurally related to this compound as effective LDHA inhibitors. The most potent inhibitor exhibited an IC50 value of 1.24 μM against LDHA and an EC50 of 0.98 μM in inhibiting the proliferation of MG-63 cancer cells .
- Antimicrobial Testing : In another study, derivatives were tested against several pathogenic bacteria, showing varying degrees of effectiveness. The results indicated that specific modifications to the structure could enhance antimicrobial activity.
Research Findings Summary
Properties
IUPAC Name |
2-cyano-N-methyl-N-(thian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZOBZMIEMUXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















